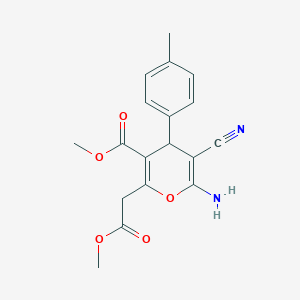
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate is a compound belonging to the pyran family, known for its diverse biological activities. This article examines its biological activity, focusing on its antibacterial, antioxidant, and cytotoxic properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 318.36 g/mol
The presence of functional groups such as amino, cyano, and methoxy contributes to its biological activity.
1. Antibacterial Activity
Recent studies have evaluated various derivatives of the 4H-pyran scaffold for their antibacterial properties. Methyl 6-amino-5-cyano derivatives have shown significant efficacy against Gram-positive bacteria. For instance, compounds derived from this scaffold demonstrated lower IC50 values compared to standard antibiotics like ampicillin, indicating strong antibacterial potential .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 4g | Staphylococcus aureus | 30.5 |
| 4j | Streptococcus pneumoniae | 25.0 |
These compounds inhibited bacterial growth effectively, suggesting their potential as lead compounds in antibiotic development.
2. Antioxidant Activity
The antioxidant capacity of methyl 6-amino-5-cyano derivatives has been assessed through DPPH scavenging assays. The results indicated that these compounds possess strong radical scavenging abilities, with some derivatives outperforming traditional antioxidants like butylated hydroxytoluene (BHT).
| Compound | EC50 (mM) | Comparison with BHT |
|---|---|---|
| 4g | 0.072 | More effective |
| 4j | 0.074 | Comparable |
These findings highlight the potential of these compounds in mitigating oxidative stress-related diseases .
3. Cytotoxic Activity
Cytotoxicity studies against HCT-116 colorectal cancer cells have demonstrated that certain derivatives of methyl 6-amino-5-cyano exhibit significant anticancer properties. For example, compounds showed IC50 values indicating effective inhibition of cell proliferation.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4d | 75.1 | CDK2 inhibition and apoptosis induction |
| 4k | 85.88 | Caspase activation |
The mechanism involves the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and subsequent apoptosis .
Study on Anticancer Properties
In a study focusing on the anticancer effects of methyl 6-amino-5-cyano derivatives, researchers conducted molecular docking simulations revealing that these compounds bind effectively to CDK2's ATP-binding site. This interaction was confirmed through kinase assays showing reduced CDK2 activity in treated cells . The study concluded that these derivatives could serve as promising candidates for further development in cancer therapeutics.
Antioxidant Mechanism Exploration
Another investigation explored the antioxidant mechanisms of these compounds through in vitro assays that measured their ability to scavenge free radicals. The study found that the methoxy group significantly enhanced the electron-donating ability of the molecule, improving its antioxidant capacity .
Propiedades
IUPAC Name |
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-10-4-6-11(7-5-10)15-12(9-19)17(20)25-13(8-14(21)23-2)16(15)18(22)24-3/h4-7,15H,8,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNODKJWWYCJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














